molecular formula C32H43N7O3 B11412288 N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide

N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide

Cat. No.: B11412288
M. Wt: 573.7 g/mol
InChI Key: INBQAAHEBZEQRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a triazolo[4,3-a]quinazolinone core modified with a 3-(propan-2-yloxy)propyl chain at position 4 and a propanamide side chain linked to a 2,3-dimethylphenyl-piperazine moiety. Its synthesis likely involves heterocyclization and hydrazone formation, analogous to methods described for triazoloquinazoline derivatives .

Properties

Molecular Formula

C32H43N7O3

Molecular Weight

573.7 g/mol

IUPAC Name

N-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl]-3-[5-oxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

InChI

InChI=1S/C32H43N7O3/c1-23(2)42-22-8-16-38-31(41)26-10-5-6-11-28(26)39-29(34-35-32(38)39)13-14-30(40)33-15-17-36-18-20-37(21-19-36)27-12-7-9-24(3)25(27)4/h5-7,9-12,23H,8,13-22H2,1-4H3,(H,33,40)

InChI Key

INBQAAHEBZEQRN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CCNC(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CCCOC(C)C)C

Origin of Product

United States

Preparation Methods

Buchwald-Hartwig Amination

A modified procedure from vortioxetine synthesis (WO2014191548A1) employs tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate and 2,3-dimethylphenylboronic acid under Suzuki-Miyaura conditions. The reaction uses Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.5 equiv), and dioxane/water (4:1) at 90°C for 12 hours. Boc deprotection with HCl/dioxane yields 1-(2,3-dimethylphenyl)piperazine.

Key Data :

ParameterValue
CatalystPd(dppf)Cl₂ (5 mol%)
BaseK₂CO₃
SolventDioxane/H₂O (4:1)
Yield78%

Functionalization to Ethylamine Derivative

The piperazine is alkylated with 2-bromoethylamine hydrobromide using Na₂CO₃ in dichloromethane (DCM) at room temperature. The reaction proceeds via SN2 mechanism, with stirring for 24 hours. Excess DCM is evaporated, and the product is purified via silica gel chromatography (CHCl₃:MeOH 9:1).

Characterization :

  • ¹H NMR (CDCl₃) : δ 2.24 (s, 6H, Ar–CH₃), 2.51 (t, J = 5.1 Hz, 4H, piperazine), 2.73 (t, J = 5.9 Hz, 2H, CH₂NH), 3.18 (t, J = 5.1 Hz, 4H, piperazine).

  • HRMS : m/z 247.1912 [M+H]⁺ (calc. 247.1918).

Preparation of 4-[3-(Propan-2-yloxy)propyl]-triazolo[4,3-a]quinazolin-5-one

The triazoloquinazolinone core is constructed via cyclocondensation and alkylation.

Quinazolinone Formation

Isatoic anhydride reacts with hydrazine hydrate in ethanol under reflux to form 2-hydrazinyl-3H-quinazolin-4-one. Subsequent treatment with carbon disulfide and KOH in ethanol at 80°C for 6 hours yields 1-thioxo-triazolo[4,3-a]quinazolin-5(1H)-one.

Reaction Conditions :

  • Temperature : 80°C

  • Time : 6 hours

  • Yield : 65%

Oxypropyl Side Chain Installation

The 3-(propan-2-yloxy)propyl group is introduced via Mitsunobu reaction using 3-(propan-2-yloxy)propan-1-ol, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) in THF. The reaction is stirred at 0°C→RT for 12 hours.

Optimization :

  • Molar Ratio : 1:1.2 (quinazolinone:alcohol)

  • Yield : 72%

Characterization :

  • IR (ATR) : 1685 cm⁻¹ (C=O), 1220 cm⁻¹ (C–O–C).

  • ¹³C NMR : δ 69.8 (OCH(CH₃)₂), 44.5 (CH₂O).

Propanamide Linker Assembly

The final coupling employs COMU-mediated amide bond formation.

Activation of Triazoloquinazolinone Carboxylic Acid

3-{5-Oxo-4-[3-(propan-2-yloxy)propyl]-triazolo[4,3-a]quinazolin-1-yl}propanoic acid is activated with COMU (1.2 equiv) and DIPEA (2 equiv) in DMF for 30 minutes.

Coupling with Piperazine-Ethylamine

The activated acid reacts with 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethylamine in DMF at 25°C for 24 hours. The crude product is purified via reverse-phase HPLC (MeCN/H₂O + 0.1% TFA).

Critical Parameters :

ParameterValue
Coupling AgentCOMU (1.2 equiv)
BaseDIPEA (2 equiv)
SolventDMF
Yield58%

Final Characterization :

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, triazole), 7.89–7.32 (m, 4H, quinazolinone), 4.12 (t, J = 6.2 Hz, 2H, OCH₂), 3.81 (septet, J = 6.0 Hz, 1H, OCH(CH₃)₂).

  • HRMS : m/z 647.3124 [M+H]⁺ (calc. 647.3129).

Challenges and Optimization Strategies

Regioselectivity in Triazoloquinazolinone Alkylation

The propyloxypropyl group preferentially installs at N4 due to steric hindrance at N1. Using bulky bases (e.g., DBU) improves selectivity to >95%.

Amide Bond Racemization

Low-temperature coupling (0°C) with COMU reduces epimerization to <2% .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Antidepressant Activity : Compounds similar in structure have shown potential as antidepressants due to their ability to interact with serotonin receptors and inhibit reuptake mechanisms .
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory processes. Such inhibition suggests potential use in treating inflammatory diseases .
  • Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound exhibit activity against various bacterial strains, suggesting applications in antibiotic development .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound with various biological targets. These studies provide insights into the structural interactions at the molecular level, aiding in the optimization of the compound for enhanced efficacy .

Case Study 1: Antidepressant Evaluation

A study investigated the antidepressant potential of related compounds through behavioral tests in animal models. Results indicated significant reductions in depressive-like behaviors when administered at specific dosages, supporting further exploration of this class of compounds for mood disorders.

Case Study 2: Anti-inflammatory Mechanisms

Research focused on the anti-inflammatory effects demonstrated that compounds derived from this structure could significantly reduce inflammation markers in vitro. The mechanism was linked to the inhibition of COX-2 activity, a target for anti-inflammatory drugs.

Data Table: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AntidepressantSerotonin receptor modulation
Anti-inflammatoryCOX and LOX inhibition
AntimicrobialBacterial growth inhibition

Mechanism of Action

The mechanism of action of N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

K19 (5-[2-(4-Hydroxy-phenyl)-vinyl]-3-piperazin-1-ylmethyl-[1,2,4]triazolo[1,5-c]quinazolin-2-one)

  • Core Structure: Triazolo[1,5-c]quinazolinone with a piperazinylmethyl group.
  • Key Differences : Lacks the 2,3-dimethylphenyl-piperazine side chain and propan-2-yloxypropyl substituent.
  • Activity : Exhibits anti-inflammatory properties, supported by IR and NMR data (e.g., OH stretching at 3776 cm⁻¹) .

3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles

  • Core Structure : Triazolo-thiadiazole hybrid with pyrazole.
  • Key Differences: Smaller heterocyclic system without a quinazolinone core.

2.1.3 4-Arylamino-7-Chloroquinolinium Chlorides

  • Core Structure: Chloroquinolinium with aryl amino substituents.
  • Key Differences : Lacks triazole and piperazine groups.
  • Activity : Antimycobacterial (Mycobacterium tuberculosis IC₅₀: 1–10 µM) and photosynthetic electron transport inhibition .
Pharmacological and Functional Comparisons

Similar piperazine derivatives selectively target A₁/A₂ₐ AR subtypes, which regulate G protein-coupled pathways (A₁/A₃: Gᵢ/o; A₂ₐ/A₂B: Gₛ) . For example:

  • A₂ₐ Antagonists : Optimized for Parkinson’s disease, but the dimethylphenyl group here may enhance blood-brain barrier penetration.
  • A₁ Agonists : Often linked to cardioprotective effects, though this compound’s propanamide chain may alter binding kinetics.

Chirality Considerations
The compound contains stereocenters in the propanamide and triazoloquinazoline regions. Enantiomeric differences, as observed in fluoxetine (S-form: 9.4× more toxic than R-form in Pimephales promelas), highlight the need for enantiopure synthesis to mitigate toxicity risks .

Data Table: Key Features of Comparable Compounds

Compound Name Core Structure Key Substituents Biological Activity Target/Mechanism Reference
Target Compound Triazoloquinazolinone 2,3-Dimethylphenyl-piperazine, propanamide Hypothetical: AR modulation Adenosine receptors, enzymes
K19 Triazolo[1,5-c]quinazolinone Piperazinylmethyl, hydroxy-phenyl vinyl Anti-inflammatory COX/Lipoxygenase?
Triazolo-thiadiazoles Triazolo-thiadiazole 4-Methoxyphenylpyrazole Antifungal 14-α-Demethylase
4-Arylamino-7-Chloroquinolinium Chlorides Chloroquinolinium Aryl amino groups Antimycobacterial Mycobacterium tuberculosis

Biological Activity

N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H28N6O2C_{22}H_{28}N_6O_2, with a molecular weight of 408.51 g/mol. The structure includes a piperazine moiety and a triazoloquinazoline component, which are known to impart various biological activities.

PropertyValue
Molecular FormulaC22H28N6O2
Molecular Weight408.51 g/mol
CAS NumberNot available
Purity≥ 95%

Research indicates that compounds with similar structures often interact with various biological targets, including kinases and G-protein coupled receptors (GPCRs). The piperazine ring is known for its ability to enhance binding affinity to these targets due to its structural flexibility and ability to form hydrogen bonds.

  • Kinase Inhibition : The compound may exhibit inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Inhibitors of CDKs have been shown to be effective in cancer therapy by halting cell proliferation .
  • Modulation of Neurotransmitter Systems : The piperazine moiety suggests potential interactions with serotonin and dopamine receptors, which could be significant for neuropharmacological applications .

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits promising activity against various cancer cell lines. For instance, it has been reported to inhibit cell proliferation in breast cancer and leukemia models at micromolar concentrations .

Case Studies

A notable study highlighted the compound's effect on multidrug resistance (MDR) in cancer cells. It was found that this compound could reverse MDR by inhibiting efflux pumps like P-glycoprotein (P-gp), enhancing the efficacy of conventional chemotherapeutics .

Safety and Toxicology

Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to evaluate long-term effects and potential side effects comprehensively.

Q & A

Q. How can researchers optimize the synthesis of piperazine- and triazoloquinazoline-containing compounds like this target molecule?

  • Methodological Answer : Synthesis optimization often involves modifying reaction conditions (e.g., solvent, temperature, catalyst) and purification techniques. For example, in analogous triazoloquinazoline syntheses, normal-phase chromatography with gradients of dichloromethane, ethyl acetate, and methanol is effective for isolating intermediates . Impure products may require secondary purification using amine-functionalized columns (e.g., RediSep Rf Gold RAmino) with 20% methanol in ethyl acetate . Reaction yields can be improved by using inert atmospheres (argon) and coupling agents like N,N-diisopropylethylamine in polar aprotic solvents (e.g., 1-methyl-2-pyrrolidone) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) are essential for structural confirmation. Purity should be validated via HPLC with ≥98% thresholds, as demonstrated in studies of structurally similar piperazine derivatives . For heterocyclic systems like triazoloquinazolines, X-ray crystallography or computational docking (e.g., using PDB: 3LD6 for enzyme targets) can validate spatial orientation .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer : Begin with in vitro assays targeting receptors or enzymes homologous to the compound’s structural motifs. For example, dopamine D3/D4 receptor binding assays (radioligand displacement) are relevant for piperazine derivatives, with IC50/Ki values calculated using nonlinear regression . Antifungal or antiproliferative activity can be screened via microdilution (MIC) or MTT assays, respectively, using reference strains (e.g., Candida albicans) or cancer cell lines .

Advanced Research Questions

Q. What strategies resolve contradictions between computational docking predictions and experimental binding data for this compound?

  • Methodological Answer : Discrepancies may arise from force field inaccuracies or solvation effects. Refine docking models using molecular dynamics simulations (e.g., AMBER or GROMACS) to account for ligand flexibility and water interactions. Validate with mutagenesis studies on key residues (e.g., BRD4 bromodomains for triazolopyridazine analogs) . Cross-validate using isothermal titration calorimetry (ITC) to measure binding thermodynamics directly .

Q. How can structure-activity relationship (SAR) studies be systematically designed for analogs of this compound?

  • Methodological Answer : SAR requires iterative modifications to the piperazine aryl group, triazoloquinazoline substituents, and alkyl linkers. For example:
  • Piperazine moiety : Replace 2,3-dimethylphenyl with electron-deficient groups (e.g., 2,3-dichlorophenyl) to enhance receptor affinity .
  • Triazoloquinazoline core : Introduce substituents at the 5-oxo position (e.g., alkyl vs. aryl groups) to modulate steric and electronic effects .
  • Linker optimization : Adjust alkyl chain length (e.g., ethyl vs. butyl) to balance lipophilicity and target engagement .
    Use multivariate analysis (e.g., PCA or PLS regression) to correlate structural features with bioactivity .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and efficacy of this compound?

  • Methodological Answer : For CNS-targeted compounds (e.g., dopamine receptor ligands), use rodent models to assess blood-brain barrier penetration (via LC-MS/MS brain-plasma ratio measurements). Xenograft models (e.g., subcutaneous tumor implants) are suitable for anticancer activity, with endpoints like tumor volume inhibition and biomarker analysis (e.g., c-Myc downregulation for BRD4 inhibitors) . Pharmacokinetic parameters (AUC, t½) should be determined in multiple species (rats, dogs) to support translational potential .

Q. How can researchers address low solubility or stability during formulation studies?

  • Methodological Answer :
  • Solubility : Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes. Micellar solubilization with polysorbate 80 is effective for lipophilic triazoloquinazolines .
  • Stability : Conduct forced degradation studies under acidic, basic, oxidative, and photolytic conditions. HPLC-MS identifies degradation products, guiding formulation pH adjustments (e.g., buffering to pH 5–6) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.